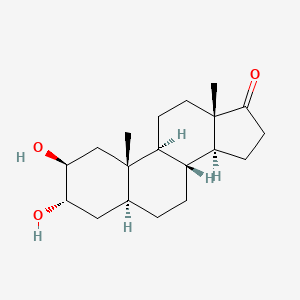

5alpha-Androstane-2beta,3alpha-diol-17-one

Description

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

HILNXGBHRIVSOD-PPMYXAGCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)O)C |

Origin of Product |

United States |

Molecular Interactions and Receptor Agonism of 5alpha Androstane 2beta,3alpha Diol 17 One

Selective Binding and Activation of Estrogen Receptor Beta (ERβ) by 5alpha-Androstane-2beta,3alpha-diol-17-one

A comprehensive search of scientific databases yields no specific studies detailing the binding affinity or activation potential of this compound for Estrogen Receptor Beta (ERβ). The interaction of this particular androstane (B1237026) derivative with ERβ has not been a subject of published research to date.

In contrast, extensive research has been conducted on its structural isomers, such as 5alpha-androstane-3beta,17beta-diol and 5alpha-androstane-3alpha,17beta-diol. These related compounds have been identified as selective agonists for ERβ, exhibiting a higher binding affinity for ERβ compared to Estrogen Receptor Alpha (ERα). This selectivity has prompted significant investigation into their physiological roles, particularly in tissues where ERβ is predominantly expressed. However, it is crucial to emphasize that these findings pertain to different molecules and cannot be directly extrapolated to this compound. The presence of a ketone group at the 17-position and the specific stereochemistry of the hydroxyl groups at the 2-beta and 3-alpha positions would significantly alter the three-dimensional structure of the molecule, and consequently, its interaction with the ligand-binding domain of ERβ.

Without empirical data from competitive binding assays or functional reporter gene assays for this compound, any discussion of its potential to selectively bind and activate ERβ remains purely speculative.

Investigative Paradigms for Post-Receptor Signaling Mechanisms of this compound

Given the absence of primary research on the receptor interactions of this compound, it follows that there are no established investigative paradigms for its post-receptor signaling mechanisms. The exploration of downstream signaling cascades is contingent upon initial findings that confirm a biologically significant interaction with a specific receptor.

Should future research establish that this compound is indeed an agonist of ERβ, a number of investigative avenues could be pursued. These would likely mirror the methodologies used to elucidate the signaling pathways of other ERβ agonists. Such paradigms could include:

Gene Expression Profiling: Utilizing techniques like microarray or RNA-sequencing to identify target genes regulated by this compound in ERβ-expressing cells.

Co-regulator Recruitment Assays: Investigating the ability of the ligand-receptor complex to recruit transcriptional co-activators or co-repressors, which are crucial for modulating gene expression.

Phosphorylation Studies: Examining the activation of intracellular signaling kinases and pathways, such as the MAPK/ERK or PI3K/Akt pathways, which can be influenced by estrogen receptor activation.

Cell-Based Functional Assays: Assessing the physiological effects of the compound on cellular processes like proliferation, differentiation, and apoptosis in relevant cell models.

Until foundational studies on the receptor binding and activation of this compound are conducted, the exploration of its post-receptor signaling remains a prospective endeavor.

Biological Implications and Cellular Endocrinology of 5alpha Androstane 2beta,3alpha Diol 17 One

Modulatory Effects of 5alpha-Androstane-2beta,3alpha-diol-17-one on Steroidogenic Processes

There is currently no published research detailing the specific modulatory effects of this compound on steroidogenic processes. Steroidogenesis involves a cascade of enzymatic reactions that convert cholesterol into various steroid hormones. The structure of this compound—featuring hydroxyl groups at the 2β and 3α positions and a ketone at C17—suggests potential interactions with key steroidogenic enzymes.

For instance, enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3α-hydroxysteroid dehydrogenase (3α-HSD) are crucial for the interconversion of androgens. frontiersin.org 17β-HSD enzymes catalyze the oxidation and reduction at the C17 position, while 3α-HSDs act on the C3 position. The 17-keto group of this compound suggests it could theoretically act as a substrate for reductive 17β-HSD enzymes, potentially being converted into a 17β-hydroxylated steroid. Similarly, its 3α-hydroxy group could be a target for oxidative 3α-HSD enzymes. However, without direct experimental evidence, any potential role as a substrate, inhibitor, or modulator of these enzymes remains purely speculative.

Comparative Biological Activity of this compound in In Vitro Models

No in vitro studies investigating the biological activity of this compound are available in the current scientific literature. Therefore, a direct comparison of its activity with other androstane (B1237026) metabolites cannot be made based on experimental data.

The biological activities of structurally related C19 steroids, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), have been extensively studied. These compounds are metabolites of dihydrotestosterone (B1667394) (DHT) and exhibit a range of effects, including interactions with androgen and estrogen receptors. wikipedia.orgwikipedia.org For example, 3α-diol is known to be a potent positive allosteric modulator of the GABA-A receptor, while 3β-diol is a high-affinity agonist for the estrogen receptor beta (ERβ). wikipedia.orgwikipedia.org

To illustrate the context in which this compound would be evaluated, the table below compares the known activities of its well-researched structural relatives.

Interactive Data Table: Comparative Biological Activity of Androstane Metabolites

| Feature | This compound | 5α-Androstane-3α,17β-diol (3α-diol) | 5α-Androstane-3β,17β-diol (3β-diol) |

| Primary Receptor Binding | Data not available | GABA-A Receptor (Positive Allosteric Modulator) wikipedia.org | Estrogen Receptor β (Agonist) wikipedia.org |

| Androgen Receptor Binding | Data not available | Weak wikipedia.org | Does not bind wikipedia.org |

| Key Biological Role | Data not available | Neurosteroid, weak androgen wikipedia.org | Estrogenic metabolite wikipedia.org |

| Precursor | Data not available | Dihydrotestosterone (DHT) wikipedia.org | Dihydrotestosterone (DHT) wikipedia.org |

This table highlights the distinct and significant biological roles of closely related androstane steroids. The absence of data for this compound underscores the gap in the current understanding of its potential endocrinological function.

Advanced Research Methodologies for 5alpha Androstane 2beta,3alpha Diol 17 One Analysis

Chromatographic and Spectrometric Techniques for 5alpha-Androstane-2beta,3alpha-diol-17-one Characterization

The definitive characterization of this compound hinges on techniques that can resolve it from structurally similar isomers and provide detailed structural information. Gas chromatography (GC) and liquid chromatography (LC) are premier separation techniques, which, when coupled with mass spectrometry (MS), provide unparalleled sensitivity and specificity. austinpublishinggroup.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for absolute structure elucidation. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for comprehensive steroid profiling. mdpi.com For the analysis of this compound, the molecule's low volatility requires a chemical derivatization step prior to injection into the GC system. nih.gov This typically involves converting the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nist.gov

Following derivatization, the sample is vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The high energy of EI causes predictable fragmentation of the molecule, generating a unique mass spectrum that serves as a chemical fingerprint. This fragmentation pattern is crucial for distinguishing between stereoisomers, which may have identical mass but different three-dimensional structures. For instance, the fragmentation of the TMS-derivatized this compound would yield specific ions that can be monitored for its selective detection. core.ac.ukrsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for steroid analysis in many clinical and research laboratories due to its high sensitivity, specificity, and throughput without the need for derivatization. nih.govmdpi.comresearchgate.net The compound is first separated from other components in a liquid sample via high-performance liquid chromatography (HPLC). The separation is based on the compound's polarity and interaction with the column packing material.

The eluent from the LC column is then introduced into the mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). allenpress.com Tandem mass spectrometry (MS/MS) significantly enhances specificity. In this setup, a specific precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), allows for highly selective and quantitative measurement even at very low concentrations in complex matrices like plasma or tissue extracts. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS techniques are excellent for identification and quantification, NMR spectroscopy is unparalleled for the de novo structural elucidation of a molecule like this compound. rsc.org Techniques such as 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the steroid. ejournal.by

Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons in the molecule. The precise stereochemistry, such as the 2-beta and 3-alpha orientation of the hydroxyl groups and the 5-alpha configuration of the A/B ring junction, can be definitively confirmed using Nuclear Overhauser Effect (NOE) experiments, which measure the spatial proximity of different protons. rsc.orgrsc.org This level of structural detail is critical for confirming the identity of the compound without ambiguity.

Table 1: Representative Analytical Parameters for the Characterization of this compound This table contains illustrative data based on established methodologies for similar steroid compounds.

| Technique | Parameter | Illustrative Value/Description | Purpose |

|---|---|---|---|

| GC-MS | Derivatization | TMS ether formation | Increases volatility for gas-phase analysis. |

| GC-MS | Precursor Ion (as TMS derivative) | m/z 450 [M]+ | Represents the molecular weight of the derivatized compound. |

| GC-MS | Characteristic Fragment Ions | Specific m/z values resulting from predictable cleavage of the steroid backbone and TMS groups. | Provides a structural fingerprint for identification. |

| LC-MS/MS | Precursor Ion [M+H]+ | m/z 307.2 | Selected in the first mass analyzer (Q1) for fragmentation. |

| LC-MS/MS | Product Ions | Specific m/z values (e.g., from water loss) used for quantification in SRM mode. | Ensures high specificity and sensitivity for quantification. |

| NMR | 1H Chemical Shifts (δ) | Unique shifts for protons attached to C2 and C3. | Identifies specific hydrogen atoms in the molecule. |

| NMR | NOE Correlations | Spatial correlations confirming the β-orientation of the C2-OH and α-orientation of the C3-OH. | Definitively determines the compound's stereochemistry. |

Molecular and Cellular Assays for Investigating this compound Functionality

To understand the potential biological role of this compound, its interactions with key cellular components like nuclear receptors and metabolic enzymes must be investigated. Cell-based assays provide a functional readout of the compound's activity within a biological system. nih.gov

Molecular Assays: Receptor Binding and Enzyme Kinetics

Given its androstane (B1237026) skeleton, a primary hypothesis would be its potential interaction with the androgen receptor (AR). Radioligand binding assays can be employed to determine if this compound can compete with a known high-affinity radiolabeled androgen, such as dihydrotestosterone (B1667394) (DHT), for binding to the AR. Such an assay would reveal the compound's binding affinity and whether it acts as a potential AR ligand.

Furthermore, this steroid could be a substrate or inhibitor of key steroidogenic enzymes, such as 17beta-hydroxysteroid dehydrogenase (17β-HSD) or 3alpha-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov Enzyme kinetic assays using purified enzymes and the steroid as a substrate or potential inhibitor can determine kinetic parameters like the Michaelis-Menten constant (Km) or the inhibition constant (Ki). This would provide insight into its position within steroid metabolic pathways.

Cellular Assays: Reporter Gene and Proliferation Studies

Cell-based assays are critical for determining whether the binding of this compound to a receptor translates into a functional cellular response. nih.gov Reporter gene assays are a common tool for this purpose. caymanchem.com In this system, cells (e.g., prostate or breast cancer cell lines) are engineered to express a receptor of interest (like the AR) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. indigobiosciences.comaacrjournals.org If the compound binds to and activates the receptor, it will drive the expression of the reporter gene, which can be quantified by measuring light output. This assay can determine if the compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. nih.gov

Cell proliferation assays can provide further evidence of the compound's biological activity. The effect of this compound on the growth rate of hormone-dependent cancer cell lines, such as the LNCaP prostate cancer cell line, can be measured. nih.gov A change in the rate of cell proliferation in response to the compound would indicate that it can trigger downstream signaling pathways that regulate cell growth.

Table 2: Illustrative Data from a Cellular Androgen Receptor (AR) Reporter Assay This table presents hypothetical results to demonstrate how the functionality of this compound would be assessed.

| Test Compound | Concentration | Reporter Gene Activity (Fold Induction vs. Vehicle) | Interpretation |

|---|---|---|---|

| Vehicle Control (DMSO) | N/A | 1.0 | Baseline receptor activity. |

| Dihydrotestosterone (DHT) | 10 nM | 15.2 | Strong agonist activity (Positive Control). |

| This compound | 10 nM | 1.5 | Weak or no agonist activity at this concentration. |

| This compound | 100 nM | 2.8 | Potential weak agonist activity at higher concentrations. |

| This compound (100 nM) + DHT (10 nM) | N/A | 8.5 | Possible partial antagonistic effect on DHT-induced activity. |

Future Research Trajectories and Open Questions for 5alpha Androstane 2beta,3alpha Diol 17 One

Unraveling Undiscovered Metabolic Networks of 5alpha-Androstane-2beta,3alpha-diol-17-one

The metabolic pathway of this compound remains largely unelucidated. A primary research goal would be to identify its parent compounds and subsequent metabolites. It is structurally similar to Androsterone (5alpha-Androstane-3alpha-ol-17-one), a known metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org Therefore, a key open question is whether this compound is a downstream metabolite of Androsterone, potentially formed through hydroxylation at the C-2 position. The existence of metabolites like 2beta-hydroxytestosterone suggests that enzymatic 2-hydroxylation of androgens is a known biological process. nih.govebi.ac.uk

Future research should focus on:

Incubation Studies: Utilizing human liver and adrenal microsomes to incubate primary androgens like Testosterone, DHT, and Androsterone to determine if this compound is formed.

Enzyme Identification: Identifying the specific cytochrome P450 (CYP) or other hydroxylase enzymes responsible for the 2beta-hydroxylation of the androstane (B1237026) skeleton.

Catabolism Studies: Determining the subsequent metabolic fate of this compound, including whether it undergoes further reduction, oxidation, or conjugation for excretion.

Table 1: Potential Metabolic Precursors and Enzymes for Investigation

| Precursor Compound | Potential Enzyme Class | Resulting Compound |

|---|---|---|

| Androsterone | 2-Hydroxylase (e.g., CYP family) | This compound |

Identification of Non-Genomic Actions and Novel Receptor Targets for this compound

While many androgens exert their effects through the classical androgen receptor (AR), several metabolites have been shown to interact with other targets, often mediating rapid, non-genomic actions. For instance, the related metabolite 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) is known to act as a potent positive allosteric modulator of the GABA-A receptor. wikipedia.org Another related steroid, 5alpha-androstane-3beta,17beta-diol (3beta-diol), has a high affinity for the estrogen receptor beta (ERβ). wikipedia.orgunimi.it

A crucial open question is whether this compound possesses similar non-genomic activities. The addition of a 2-beta hydroxyl group could significantly alter its three-dimensional structure and binding affinities. Future research trajectories should include:

Receptor Binding Assays: Screening the compound against a panel of nuclear receptors (including AR, ERα, ERβ) and membrane receptors (such as GABA-A receptors and other ion channels).

Second Messenger Studies: Investigating its ability to induce rapid intracellular signaling events, such as changes in intracellular calcium or cAMP accumulation, which are hallmarks of non-genomic steroid action. nih.gov

Exploration of Organ-Specific Bioactivity and Physiological Impact of this compound

The physiological role of this compound is entirely unknown. The bioactivity of androgen metabolites can be highly tissue-specific, depending on the local expression of metabolic enzymes and receptor subtypes. For example, the metabolism of DHT to 3alpha-diol and 3beta-diol is crucial for modulating androgenic versus estrogenic activity within the prostate. frontiersin.orgnih.gov

To understand its potential impact, future studies must explore its effects in various organ systems:

Central Nervous System: Given the neurosteroid activity of related compounds like 3alpha-diol, investigating its potential effects on neuronal excitability, anxiety, and mood is a priority.

Prostate and other Androgen-Target Tissues: Assessing its activity in tissues like the prostate, skin, and seminal vesicles is necessary to determine if it possesses androgenic, anti-androgenic, or other novel activities. nih.gov

Endocrine Feedback: Determining if the compound has any regulatory role in the hypothalamic-pituitary-gonadal (HPG) or hypothalamic-pituitary-adrenal (HPA) axes.

Development of High-Throughput Screening Assays for this compound Modulators

Once the receptor targets and biological activities of this compound are identified, the development of specific assays will be essential for further research and potential therapeutic applications. Currently, no such assays exist.

Future work in this area would involve:

Synthesis of the Compound: The first step requires the chemical synthesis of a pure, standardized quantity of this compound to be used as a reference standard. nih.gov

Antibody Development: Generating specific monoclonal or polyclonal antibodies for the development of immunoassays (e.g., ELISA, RIA) to quantify the compound in biological fluids.

Cell-Based Reporter Assays: If a specific nuclear or membrane receptor target is identified, cell lines could be engineered to express this receptor along with a reporter gene (e.g., luciferase). This would create a high-throughput system to screen for agonists or antagonists that modulate the compound's signaling pathway.

Q & A

Q. How can the stereochemical configuration of 5alpha-Androstane-2beta,3alpha-diol-17-one be experimentally validated?

To confirm the stereochemistry of this compound, researchers should use nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and NOE (Nuclear Overhauser Effect) interactions to determine spatial relationships between protons. For example, vicinal coupling constants (e.g., ) can differentiate axial vs. equatorial substituents in the steroid backbone. X-ray crystallography is definitive for resolving absolute configurations . Additionally, comparing experimental optical rotation data with literature values for related isomers (e.g., 5alpha-Androstane-3alpha,17beta-diol) can provide corroborative evidence .

Q. What protocols ensure the stability of this compound during storage?

The compound should be stored at -20°C in a chemically inert solvent like methanol to prevent degradation. Purity (≥98%) must be verified via HPLC with UV detection at 240 nm, as conjugated ketones and diols exhibit strong absorbance in this range. Stability over time can be monitored using mass spectrometry (MS) to detect oxidation or isomerization byproducts .

Q. How is the purity of synthesized this compound assessed?

Combined chromatographic methods are essential:

- HPLC : Use a C18 column with a water/acetonitrile gradient (60:40 to 95:5) to separate diastereomers.

- GC-MS : Derivatize with trimethylsilyl (TMS) reagents to enhance volatility and detect impurities via electron ionization (EI) fragmentation patterns.

- Thin-layer chromatography (TLC) : Compare values against known standards on silica gel plates .

Advanced Research Questions

Q. How do stereoisomeric differences (e.g., 2beta vs. 3alpha configurations) affect binding affinity to androgen receptors?

To study stereoisomer-specific binding, use competitive radioligand assays with -labeled dihydrotestosterone (DHT) as a reference. For example, incubate rat prostate cytosol fractions with varying concentrations of this compound and measure displacement using sucrose density gradient centrifugation or agar gel electrophoresis . Parallel in vitro metabolism studies (e.g., liver microsomal incubations) can clarify whether stereoisomerism influences metabolic conversion to active androgens like DHT .

Q. How can contradictory data on the metabolic fate of this compound in rodent models be resolved?

Discrepancies in metabolic pathways (e.g., conversion to DHT vs. inactive metabolites) may arise from differences in experimental design:

- Tissue specificity : Compare prostate vs. liver metabolism using isotopically labeled -5alpha-Androstane-2beta,3alpha-diol-17-one and track metabolites via autoradiography .

- Hormonal context : Account for age-dependent variations in gonadotropin levels (e.g., LH surges in pubertal rats) that modulate steroidogenic enzyme activity .

- Analytical sensitivity : Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish structurally similar metabolites (e.g., 3alpha vs. 3beta diols) .

Q. What experimental strategies optimize the synthesis of this compound from precursor steroids?

Key steps include:

- Epoxide intermediates : Bromination at C-16 of 5alpha-bromo-6beta,19-epoxy-17-ketone derivatives, followed by controlled alkaline hydrolysis to yield diol precursors .

- Stereoselective reduction : Use sodium borohydride to reduce 17-ketones to 17beta-hydroxy groups while preserving the 2beta,3alpha configuration .

- Purification : Employ flash chromatography with dichloromethane/methanol (9:1) to isolate the target compound from byproducts like 3beta isomers .

Q. How does this compound modulate androgen-responsive gene expression compared to DHT?

Design transient transfection assays with androgen receptor (AR)-responsive luciferase reporters in LNCaP cells. Co-treat with cycloheximide to block new protein synthesis and isolate direct transcriptional effects. Quantitative PCR can validate changes in genes like PSA or TMPRSS2. Note that partial agonism may require higher concentrations (e.g., 100 nM vs. 1 nM for DHT) due to lower binding affinity .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in serum androgen measurements across studies?

- Standardize sampling : Collect blood during circadian troughs (e.g., early morning in rodents) to minimize hormonal fluctuations .

- Cross-validate assays : Compare radioimmunoassay (RIA) data with LC-MS/MS to rule out antibody cross-reactivity with metabolites .

- Control for matrix effects : Use charcoal-stripped serum in calibration curves to account for endogenous steroid interference .

Q. What in vitro models best replicate in vivo metabolism of this compound?

- Primary cell cultures : Rat prostate epithelial cells retain steroidogenic enzymes like 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) for >72 hours in serum-free media .

- Microsomal preparations : Supplement with NADPH-regenerating systems (glucose-6-phosphate dehydrogenase + NADP) to sustain cytochrome P450 activity during incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.